molecular formula C32H35F6N7O3 B12389051 Krasg12C IN-2

Krasg12C IN-2

Cat. No.: B12389051
M. Wt: 679.7 g/mol
InChI Key: JOLORSRKBHXPFT-KIQNBNRRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Krasg12C IN-2 is a compound designed to inhibit the KRAS G12C mutation, which is a common mutation in various cancers, including non-small cell lung cancer, colorectal cancer, and pancreatic cancer. This mutation leads to the constitutive activation of the KRAS protein, promoting uncontrolled cell growth and proliferation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Krasg12C IN-2 typically involves multiple steps, including the preparation of intermediates and the final coupling reaction. The synthetic route often starts with the preparation of a key intermediate through a series of reactions such as halogenation, nucleophilic substitution, and cyclization. The final step involves coupling the intermediate with a specific reagent under controlled conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The process also involves purification steps, such as crystallization and chromatography, to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Krasg12C IN-2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield a ketone or aldehyde, while reduction may produce an alcohol .

Scientific Research Applications

Krasg12C IN-2 has a wide range of scientific research applications:

    Chemistry: Used as a tool to study the reactivity and binding properties of KRAS G12C inhibitors.

    Biology: Employed in cell-based assays to investigate the effects of KRAS inhibition on cell proliferation and survival.

    Medicine: Used in preclinical and clinical studies to evaluate its efficacy in treating KRAS G12C-mutant cancers.

    Industry: Applied in the development of new therapeutic agents targeting KRAS G12C

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Krasg12C IN-2 is unique in its binding affinity and specificity for the KRAS G12C mutation. It has shown higher efficacy in preclinical models compared to other inhibitors, making it a promising candidate for further development .

Properties

Molecular Formula

C32H35F6N7O3

Molecular Weight

679.7 g/mol

IUPAC Name

2-[(2S)-4-[(7R)-7-[3-amino-2-fluoro-5-methyl-6-(trifluoromethyl)phenyl]-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]-1-(2-fluoroprop-2-enoyl)piperazin-2-yl]acetonitrile

InChI

InChI=1S/C32H35F6N7O3/c1-17-10-22(40)27(35)25(26(17)32(36,37)38)24-11-23-21(15-47-24)28(43-8-9-45(29(46)18(2)33)20(14-43)4-6-39)42-30(41-23)48-16-31-5-3-7-44(31)13-19(34)12-31/h10,19-20,24H,2-5,7-9,11-16,40H2,1H3/t19-,20+,24-,31+/m1/s1

InChI Key

JOLORSRKBHXPFT-KIQNBNRRSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1C(F)(F)F)[C@H]2CC3=C(CO2)C(=NC(=N3)OC[C@@]45CCCN4C[C@@H](C5)F)N6CCN([C@H](C6)CC#N)C(=O)C(=C)F)F)N

Canonical SMILES

CC1=CC(=C(C(=C1C(F)(F)F)C2CC3=C(CO2)C(=NC(=N3)OCC45CCCN4CC(C5)F)N6CCN(C(C6)CC#N)C(=O)C(=C)F)F)N

Origin of Product

United States

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